molecular formula C10H8ClF3O2 B1629394 Ethyl 2-chloro-3-(trifluoromethyl)benzoate CAS No. 773135-43-6

Ethyl 2-chloro-3-(trifluoromethyl)benzoate

Cat. No. B1629394
M. Wt: 252.62 g/mol
InChI Key: SSWWINGYGIIJOP-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H8ClF3O2 . It has an average mass of 252.617 Da and a mono-isotopic mass of 252.016495 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 2-chloro-3-(trifluoromethyl)benzoate consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthesis of Complex Compounds

Ethyl 2-chloro-3-(trifluoromethyl)benzoate is utilized in the synthesis of various complex compounds. One example is its use in synthesizing 4-[4′-bis(2″-chloroethyl)aminophenyl]-3-(difluoromethyl) butanoic acid, a compound derived through a series of chemical transformations (Coe, Markou, & Tatlow, 1997). Additionally, it is involved in the creation of compounds like ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, determined through single-crystal X-ray crystallography (Manolov, Morgenstern, & Hegetschweiler, 2012).

Role in Chemical Reactions

This compound plays a critical role in various chemical reactions. For instance, it is used in regioselective deprotonation reactions, as seen in the study of 2-(4-chloro-2-pyridyl)benzoic acid and its derivatives (Rebstock, Mongin, Trécourt, & Quéguiner, 2004). It is also key in conjugate addition reactions with trifluoroacetic acid and various nucleophilic reagents, demonstrating its versatility in organic synthesis (Kolomnikova, Krylova, Chernoglazova, Petrovskii, & Gololobov, 1993).

Formation of Liquid Crystalline Polysiloxanes

Ethyl 2-chloro-3-(trifluoromethyl)benzoate contributes to the synthesis of new fluorinated monomers, which are precursors to side-chain liquid crystalline polysiloxanes. These monomers exhibit high smectogen properties and are used in the development of materials with specific thermal and optical properties (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Interaction with Sulfur Tetrafluoride

In a study of methyl 3,4-bis(trifluoroacetoxy)benzoate and related compounds, ethyl 2-chloro-3-(trifluoromethyl)benzoate was found to interact uniquely with sulfur tetrafluoride in anhydrous hydrogen fluoride solution. This research highlights its potential for creating fluorine-containing analogues of various acids (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Synthesis of Heterocycles

Ethyl 2-chloro-3-(trifluoromethyl)benzoate is instrumental in synthesizing diverse trifluoromethyl heterocycles. Using catalysts like rhodium(II) or copper(II), a variety of heterocycles, such as trifluoromethyl-oxazoles, -thiazoles, and -imidazoles, can be derived from diazoketoester, a related compound (Honey, Pasceri, Lewis, & Moody, 2012).

Development of Novel Acaricides

The compound has been used in the development of novel acaricides, like amido­flumet, demonstrating its relevance in agricultural chemistry. The specific structure and properties of these compounds, including intra­molecular hydrogen bonds, are crucial for their effectiveness (Kimura & Hourai, 2005).

Synthesis of Tricarbonylchromium Complexes

Ethyl 2-chloro-3-(trifluoromethyl)benzoate is also used in the synthesis of tricarbonylchromium complexes of substituted benzoic acid esters, an important area in organometallic chemistry (Mahaffy & Hamilton, 1987).

Diels–Alder Reactions

This compound participates in Diels–Alder reactions, aiding in the preparation of trifluoromethyl-containing derivatives of 3-aminobenzoic acid. These reactions are essential for synthesizing novel organic compounds with specific properties (Kondratov et al., 2014).

Solute-Solvent Interactions in Supercritical Fluids

It's also a subject of study in the solute-solvent interactions of supercritical fluids, providing insights into the properties of mixtures like trifluoromethane and carbon dioxide (Sun, Bennett, Johnston, & Fox, 1992).

Synthesis of Trifluoromethyl Quinolines

Ethyl 2-chloro-3-(trifluoromethyl)benzoate is used in the synthesis of trifluoromethyl quinolines, showcasing its role in creating pharmacologically interesting compounds (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Analytical Chemistry Applications

In analytical chemistry, it is identified as a component in the ultra-performance liquid chromatography for determining preservatives in cosmetics, illustrating its utility in analytical methodologies (Wu, Wang, Wang, & Ma, 2008).

properties

IUPAC Name

ethyl 2-chloro-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)6-4-3-5-7(8(6)11)10(12,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWWINGYGIIJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648652
Record name Ethyl 2-chloro-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-3-(trifluoromethyl)benzoate

CAS RN

773135-43-6
Record name Ethyl 2-chloro-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Shahzadi, RSZ Saleem, GA Chotana - Synthesis, 2018 - thieme-connect.com
Hydroxybenzoates are an important class of phenols that are widely used as preservatives and antiseptics in the food and pharmaceutical industries. In this report, a facile preparation …
Number of citations: 4 www.thieme-connect.com

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